

Physicochemical properties of 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloro-4-fluorobenzonitrile

Cat. No.: B020162

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3,5-Dichloro-4-fluorobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **3,5-Dichloro-4-fluorobenzonitrile**, a halogenated aromatic nitrile of interest in chemical synthesis and drug discovery. This document details its key physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and presents visual workflows to illustrate these processes.

Physicochemical Properties

The fundamental physicochemical properties of **3,5-Dichloro-4-fluorobenzonitrile** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₂ Cl ₂ FN	[1] [2] [3]
Molecular Weight	190.00 g/mol	[1] [2] [3]
IUPAC Name	3,5-dichloro-4-fluorobenzonitrile	[2]
CAS Number	103879-31-8	[1] [2] [3]
Boiling Point	235.2 ± 35.0 °C (Predicted)	[1]
Density	1.49 ± 0.1 g/cm ³ (Predicted)	[1]
InChI	InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H	[2]
InChIKey	RIOPZMHLYZUNFX-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=C(C=C(C(=C1Cl)F)Cl)C#N	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,5-Dichloro-4-fluorobenzonitrile** are critical for its application in research and development.

Synthesis of 3,5-Dichloro-4-fluorobenzonitrile

A plausible synthetic route for **3,5-Dichloro-4-fluorobenzonitrile** involves a nucleophilic aromatic substitution reaction. A representative protocol, adapted from the synthesis of similar halogenated benzonitriles, is described below.[\[4\]](#)[\[5\]](#)

Materials:

- 3,4,5-Trichlorobenzonitrile
- Spray-dried Potassium Fluoride (KF)
- 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethylformamide (DMF)

- Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide), optional

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 3,4,5-trichlorobenzonitrile and an excess of spray-dried potassium fluoride in DMI.
- Add a catalytic amount of a phase-transfer catalyst if necessary to improve the reaction rate.
- Heat the reaction mixture to a high temperature (e.g., reflux at approximately 225°C for DMI) and maintain it for several hours.[\[5\]](#)
- Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a large volume of water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3,5-Dichloro-4-fluorobenzonitrile**.

Analytical Characterization

The identity and purity of the synthesized **3,5-Dichloro-4-fluorobenzonitrile** can be confirmed using standard analytical techniques.

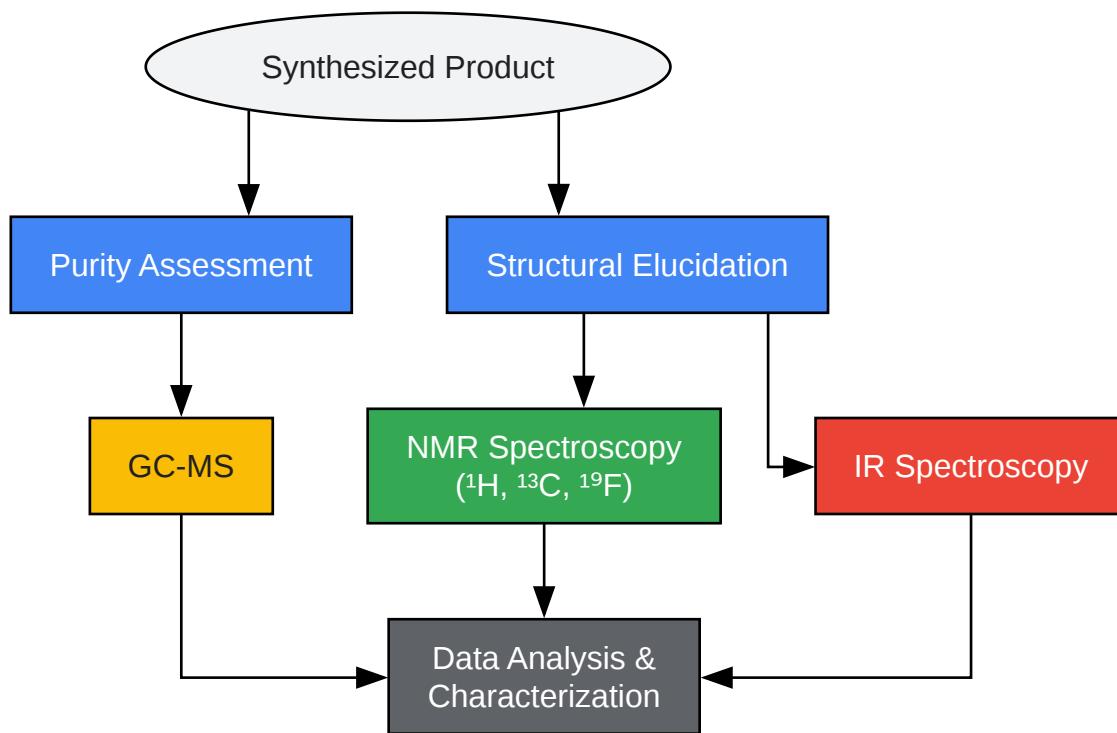
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for assessing the purity of the compound and confirming its molecular weight.[\[6\]](#)

- Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent like dichloromethane or ethyl acetate.

- GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). The oven temperature program should start at a low temperature and ramp up to a higher temperature to ensure good separation.
- MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of **3,5-Dichloro-4-fluorobenzonitrile** ($m/z = 190$), along with a characteristic isotopic pattern for two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectroscopy are used to elucidate the molecular structure. While specific spectral data for **3,5-Dichloro-4-fluorobenzonitrile** is not readily available in the provided search results, a predicted ^1H NMR spectrum would show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The IR spectrum of **3,5-Dichloro-4-fluorobenzonitrile** is expected to show a sharp, strong absorption band around 2230 cm^{-1} characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Aromatic C-H and C-C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be present.


Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of **3,5-Dichloro-4-fluorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3,5-Dichloro-4-fluorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analytical characterization of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DICHLORO-4-FLUOROBENZONITRILE CAS#: 103879-31-8 [m.chemicalbook.com]
- 2. 3,5-Dichloro-4-fluorobenzonitrile | C7H2Cl2FN | CID 13643469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. audreyli.com [audreyli.com]
- 6. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [Physicochemical properties of 3,5-Dichloro-4-fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020162#physicochemical-properties-of-3-5-dichloro-4-fluorobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com